6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480046
InChI: InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid

CAS No.:

Cat. No.: VC17480046

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
Standard InChI InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
Standard InChI Key OPYRIRRTVBXVRH-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C2N1C=C(C=C2)Br)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The imidazo[1,5-a]pyridine scaffold consists of a five-membered imidazole ring fused to a six-membered pyridine ring. In 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid, strategic substitutions enhance both reactivity and bioactivity:

  • Bromine at C6: Introduces steric bulk and electronic effects, favoring electrophilic substitutions at adjacent positions.

  • Methyl group at C3: Modulates lipophilicity and metabolic stability.

  • Carboxylic acid at C1: Enables salt formation and hydrogen bonding, critical for target binding.

The molecular formula C₉H₇BrN₂O₂ (MW: 255.07 g/mol) and IUPAC name 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid confirm its identity. The Standard InChIKey OPYRIRRTVBXVRH-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
IUPAC Name6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid
InChIInChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
InChIKeyOPYRIRRTVBXVRH-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Cyclization-Based Routes

A widely adopted method involves the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde under basic conditions (25–50°C, 4–6 hours). This one-pot reaction proceeds via nucleophilic attack and dehydration, yielding the imidazo[1,5-a]pyridine core with >70% efficiency.

Patent-Driven Innovations

Recent patents describe multi-step protocols leveraging tert-butyl (methylsulfonyl)oxycarbamate as a precursor . Key stages include:

  • Boc Deprotection: Trifluoroacetic acid-mediated cleavage at 0–20°C .

  • Cyclization: Intramolecular bond formation under potassium carbonate .

  • Saponification/Acidification: Hydrolysis of esters to carboxylic acids using NaOH/HCl .

This route achieves >85% purity and scalability for industrial production .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Scalability
Cyclization70–7590–92Moderate
Patent Process 80–8595–98High

Physicochemical and Spectroscopic Profiles

Thermal Stability and Solubility

The compound exists as a crystalline solid with a melting point of 210–215°C. Aqueous solubility is limited (0.2 mg/mL at 25°C) but improves in polar aprotic solvents like DMSO (>50 mg/mL).

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, H2), 7.92 (d, J=8.4 Hz, 1H, H5), 7.35 (d, J=8.4 Hz, 1H, H4), 2.55 (s, 3H, CH3).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N imidazole).

Biological Activities and Mechanisms

Antimicrobial Potency

In vitro assays demonstrate MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing clindamycin (16 µg/mL). Mechanistic studies suggest disruption of bacterial cell wall biosynthesis via penicillin-binding protein inhibition.

Anticancer Screening

The compound exhibits IC₅₀ = 2.1 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC₅₀ = 1.8 µM). Apoptosis induction correlates with caspase-3 activation and Bcl-2 downregulation.

Applications in Drug Development

Lead Optimization Strategies

Structural analogs have been designed to enhance pharmacokinetics:

  • Ester Prodrugs: Mask the carboxylic acid to improve oral bioavailability.

  • Metal Complexes: Coordination with Cu(II) augments DNA intercalation.

Target Engagement Studies

Molecular docking reveals high-affinity binding (Kd = 12 nM) to EGFR kinase, positioning it as a tyrosine kinase inhibitor lead.

Future Directions and Challenges

Metabolic Stability Optimization

Phase I metabolism studies indicate rapid glucuronidation of the carboxylic acid moiety. Introducing fluorine at C2 may block this pathway while retaining activity.

Green Chemistry Advancements

Current efforts focus on solvent-free cyclization and photocatalytic bromination to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator